Diamminetetrachloroplatinum Diamminetetrachloroplatinum
Brand Name: Vulcanchem
CAS No.: 16893-05-3
VCID: VC21076031
InChI: InChI=1S/4ClH.2H2N.Pt/h4*1H;2*1H2;/q;;;;2*-1;+6/p-4
SMILES: N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]
Molecular Formula: Cl4H4N2Pt
Molecular Weight: 368.9 g/mol

Diamminetetrachloroplatinum

CAS No.: 16893-05-3

Cat. No.: VC21076031

Molecular Formula: Cl4H4N2Pt

Molecular Weight: 368.9 g/mol

* For research use only. Not for human or veterinary use.

Diamminetetrachloroplatinum - 16893-05-3

Specification

CAS No. 16893-05-3
Molecular Formula Cl4H4N2Pt
Molecular Weight 368.9 g/mol
IUPAC Name azanide;tetrachloroplatinum(2+)
Standard InChI InChI=1S/4ClH.2H2N.Pt/h4*1H;2*1H2;/q;;;;2*-1;+6/p-4
Standard InChI Key RFNNCHFCDUQKFT-UHFFFAOYSA-J
SMILES N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]
Canonical SMILES [NH2-].[NH2-].Cl[Pt+2](Cl)(Cl)Cl

Introduction

Chemical Structure and Properties

Cis-Diamminetetrachloroplatinum(IV)

Cis-diamminetetrachloroplatinum(IV), with CAS number 16893-05-3, features a central platinum(IV) atom in an octahedral geometry. In this isomer, the two ammonia (NH3) ligands occupy adjacent coordination sites, creating a spatial arrangement that significantly influences its biological activity. This compound possesses a square planar geometry, which is characteristic of platinum(IV) complexes .

The molecular structure of cis-diamminetetrachloroplatinum(IV) directly influences its chemical behavior, particularly its ability to interact with biological molecules. The cis configuration enables the formation of specific DNA adducts that are crucial for its anticancer activity, distinguishing it from the trans isomer in terms of therapeutic potential .

Trans-Diamminetetrachloroplatinum(IV)

Trans-diamminetetrachloroplatinum(IV), identified by CAS number 16893-06-4, shares the same chemical formula [Pt(NH3)2Cl4] as its cis counterpart but differs in the spatial arrangement of ligands. In this isomer, the two ammonia ligands are positioned on opposite sides of the coordination sphere, resulting in a different molecular geometry that significantly alters its biological activity .

The trans configuration affects how the compound interacts with cellular components, particularly DNA, resulting in markedly different biological responses compared to the cis isomer. Research has shown that this geometric difference leads to substantially reduced antitumor activity, making the trans isomer largely inactive as a potential therapeutic agent against cancer .

Biological Activity and Mechanisms

DNA Interactions

The primary mechanism underlying the biological activity of diamminetetrachloroplatinum compounds involves their interaction with DNA. Studies conducted on Chinese hamster ovary cells have revealed significant differences in how the cis and trans isomers interact with DNA .

Cis-diamminetetrachloroplatinum(IV) forms specific DNA adducts that are crucial for its anticancer activity. The research findings indicate that the amount of DNA interstrand cross-links reaches a maximum between 6 and 12 hours after treatment, and these cross-links are repaired slowly. This slow repair process contributes to the persistent nature of the DNA damage, which interferes with critical cellular processes like replication and transcription .

Cytotoxicity and Mutagenicity

Research has demonstrated striking differences in the cytotoxic and mutagenic effects of the cis and trans isomers of diamminetetrachloroplatinum. When Chinese hamster ovary cells were treated with concentrations that resulted in equal amounts of platinum binding to DNA, the cis-platinum adducts exhibited significantly higher cytotoxicity compared to the trans-platinum adducts .

Furthermore, only the cis-platinum-DNA complexes demonstrated strong mutagenic activity, inducing forward mutations at the hypoxanthine-guanine phosphoribosyltransferase locus. The trans isomer showed minimal mutagenic potential under similar conditions, highlighting the critical role of molecular geometry in determining the biological effects of these compounds .

The persistent nature of the DNA cross-links formed by cis-diamminetetrachloroplatinum(IV), due to slow repair processes, appears to be responsible for its cytotoxicity, mutagenicity, and antitumor activity. This persistence allows the DNA damage to interfere with cellular processes for an extended period, ultimately leading to cell death in rapidly dividing cells such as cancer cells .

Comparative Analysis of Cis and Trans Isomers

The research findings provide a clear basis for comparing the biological activities of the cis and trans isomers of diamminetetrachloroplatinum. The table below summarizes the key differences observed in Chinese hamster ovary cells:

ParameterCis-Diamminetetrachloroplatinum(IV)Trans-Diamminetetrachloroplatinum(IV)
Antitumor ActivityActiveInactive
CytotoxicityHighLow
MutagenicityStrongMinimal
DNA-Protein Cross-LinksInitially fewer but highly persistentMore initially but rapidly repaired
DNA Interstrand Cross-LinksMaximum between 6-12h, slow repairSimilar kinetics but faster repair
Sister Chromatid ExchangesHigh inductionLower induction

This comparative analysis highlights the significant impact of geometric isomerism on the biological activity of diamminetetrachloroplatinum compounds. Despite sharing the same chemical formula, the spatial arrangement of ligands around the platinum center dramatically alters how these compounds interact with biological molecules, particularly DNA .

The cis isomer's ability to form persistent DNA cross-links that resist repair mechanisms appears to be a critical factor in its antitumor activity. In contrast, the trans isomer's DNA adducts are more readily repaired, reducing its effectiveness as a potential anticancer agent .

Research Findings and Applications

DNA Cross-Linking Studies

Research on diamminetetrachloroplatinum compounds has provided valuable insights into the mechanisms underlying their biological activities. Studies have shown that the DNA interstrand cross-links induced by cis-diamminetetrachloroplatinum(IV) persist longer than those formed by the trans isomer, suggesting that the longevity of these cross-links correlates with cytotoxicity and antitumor potential .

Interestingly, the initial amount of DNA-protein cross-links was found to be lower for cis-platinum compounds compared to their trans counterparts, but these cis-platinum cross-links were much more persistent. This persistence may be attributed to differences in how repair systems recognize and process different types of platinum-DNA adducts .

The research also revealed that neither the absolute number of platinum-DNA lesions nor the initial amount of DNA interstrand cross-links could be directly correlated with the genotoxic effects of these compounds. Instead, it appears that the persistence of unrepaired lesions, particularly in the case of cis-platinum compounds, is the critical factor determining their biological effects .

Sister Chromatid Exchange Induction

Another significant finding from the research is the relationship between sister chromatid exchange (SCE) induction and DNA interstrand cross-links. The cis-platinum adducts were found to induce more sister chromatid exchanges compared to the trans isomer, with this effect appearing to be related to the persistent DNA interstrand cross-links .

This observation suggests that the mechanisms underlying SCE induction are linked to specific types of DNA damage, particularly those that persist and interfere with DNA replication. The correlation between persistent cross-links and SCE induction provides additional insights into the genotoxic mechanisms of platinum compounds and their potential implications for cancer therapy .

Future Research Directions

The current understanding of diamminetetrachloroplatinum compounds opens several avenues for future research. Key areas that warrant further investigation include:

The molecular mechanisms underlying the differential repair of cis and trans platinum-DNA adducts represent a critical area for future research. Understanding these mechanisms could provide insights into how cells recognize and process different types of DNA damage, potentially leading to strategies for enhancing the effectiveness of platinum-based therapies.

The development of combination therapies that exploit the unique properties of diamminetetrachloroplatinum compounds is another promising direction. By combining these compounds with other anticancer agents or DNA repair inhibitors, it may be possible to enhance their therapeutic efficacy while minimizing side effects.

Research into the potential applications of these compounds beyond cancer therapy also holds promise. The unique DNA-binding properties of diamminetetrachloroplatinum compounds could be exploited in fields such as molecular biology and biotechnology, where selective DNA interactions are valuable.

Additionally, structure-activity relationship studies could lead to the design of new platinum-based compounds with improved pharmacological profiles. By systematically modifying the structure of diamminetetrachloroplatinum and related compounds, researchers could develop derivatives with enhanced specificity for cancer cells, reduced toxicity, and better pharmacokinetic properties.

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